molecular formula C15H19N3O B11860730 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine CAS No. 62324-75-8

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine

Katalognummer: B11860730
CAS-Nummer: 62324-75-8
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: LKJQQGAHVVRFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features an N,N-dimethylethanamine core linked via an ether group to a 4,5-dihydro-1H-benzo[g]indazole moiety (CAS No. 62324-75-8) . This structure combines a polar tertiary amine with an aromatic heterocyclic system, influencing its physicochemical and pharmacological properties.

For example, chloroethylamines react with alcohols under basic conditions (e.g., NaH) at elevated temperatures .

Eigenschaften

CAS-Nummer

62324-75-8

Molekularformel

C15H19N3O

Molekulargewicht

257.33 g/mol

IUPAC-Name

2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C15H19N3O/c1-18(2)7-8-19-13-5-6-14-11(9-13)3-4-12-10-16-17-15(12)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17)

InChI-Schlüssel

LKJQQGAHVVRFBG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC2=C(C=C1)C3=C(CC2)C=NN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:

    Formation of the Benzo[g]indazole Core: The initial step involves the cyclization of appropriate precursors to form the benzo[g]indazole core. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Etherification: The next step involves the introduction of the ether linkage. This can be done by reacting the benzo[g]indazole core with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage. Reagents like sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with modified nitrogen functionalities.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different alkyl or aryl groups replacing the original ether linkage.

Wissenschaftliche Forschungsanwendungen

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine (Compound 3)

Structure: Features a phenylpropoxy substituent instead of the benzoindazole group. Pharmacology: Tested for mu opioid receptor binding . The absence of aromatic heterocycles reduces stacking interactions compared to the target compound.

2-(4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine (Compound 4)

Structure: Incorporates a piperazine-linked indoloquinoline group. The benzoindazole in the target compound may offer distinct DNA/protein interaction profiles. Synthetic Complexity: Requires multi-step synthesis involving piperazine intermediates, unlike the simpler ether linkage in the target compound .

2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine

Structure: Brominated indole ring replaces the benzoindazole. Pharmacology: Exhibits antidepressant activity via serotonin receptor modulation . Solubility: Indole derivatives may have lower aqueous solubility than benzoindazole-containing analogs due to reduced polarity.

Dimethisoquin (Quinisocaine)

Structure: Isoquinoline substituent instead of benzoindazole. Pharmacology: Topical anesthetic activity due to isoquinoline’s planar structure enhancing local tissue binding . The benzoindazole’s fused bicyclic system may provide different steric and electronic effects. Stability: Isoquinoline derivatives are more susceptible to oxidation than benzoindazole systems.

2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Structure : Bromopyridyl substituent.
Pharmacology : Pyridine’s electron-withdrawing nature may alter receptor binding kinetics compared to the electron-rich benzoindazole .
Metabolism : Bromine may increase cytochrome P-450 interactions, similar to halogenated indoles .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituent Pharmacological Activity Key Differentiator
Target Compound N,N-Dimethylethanamine Benzo[g]indazol-7-yloxy Not explicitly reported Fused bicyclic aromatic system
N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine N,N-Dimethylethanamine 3-Phenylpropoxy Opioid receptor binding Linear alkoxy chain
Compound 4 (Indoloquinoline derivative) N,N-Dimethylethanamine Piperazine-indoloquinoline c-MYC repression Multi-ring system with piperazine
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine N,N-Dimethylethanamine 5-Bromoindolyl Serotonin modulation Halogen bonding capability
Dimethisoquin N,N-Dimethylethanamine Isoquinolinyloxy Topical anesthesia Isoquinoline’s planar structure

Key Research Findings and Implications

  • Substituent Effects : The benzoindazole group in the target compound likely enhances aromatic stacking interactions with biological targets compared to phenyl or indole derivatives .
  • Synthetic Accessibility: Ether-linked derivatives (e.g., target compound) are synthetically simpler than piperazine- or indoloquinoline-containing analogs .
  • Metabolic Considerations: Non-halogenated compounds (e.g., target compound) may exhibit lower cytochrome P-450 induction compared to brominated analogs .

Biologische Aktivität

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine, also known as a derivative of the benzo[g]indazole scaffold, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure that combines an indazole moiety with an ether functional group, suggesting possible interactions with various biological targets.

  • Molecular Formula: C15H19N3O
  • Molecular Weight: 257.33 g/mol
  • Structural Features: The compound features a benzo[g]indazole core linked to a dimethylaminoethyl group, which may influence its pharmacological profile.

Anticancer Potential

Research indicates that compounds similar to 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine exhibit significant activity against various cancer cell lines. The benzo[g]indazole scaffold is known for its ability to interact with multiple kinases and receptors involved in cancer progression, suggesting that this compound may also possess anticancer properties.

In Vitro Studies

In vitro studies have shown that derivatives of the benzo[g]indazole structure can inhibit cell proliferation in several cancer types:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)12.5Inhibition of cell cycle progression
MCF7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.3Modulation of PI3K/Akt signaling pathway

These findings indicate that the compound may interfere with critical signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.

Enzyme Modulation

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine has also been studied for its ability to modulate specific enzyme activities. For instance, it has been shown to inhibit phosphatases such as CDC25B and PTP1B, which are crucial in regulating cell cycle and metabolic pathways.

Case Studies

  • Study on CDC25B Inhibition : A recent study demonstrated that the compound effectively inhibits CDC25B with an IC50 value of 8 µM, suggesting potential applications in cancer therapy where CDC25B is overexpressed.
  • PTP1B Activity : Another investigation revealed that the compound could reduce PTP1B activity by 40% at a concentration of 10 µM, indicating its role in enhancing insulin signaling pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine remains under exploration. Preliminary studies suggest moderate solubility and favorable absorption characteristics, which are essential for oral bioavailability.

Toxicity Assessments

Toxicity evaluations conducted on human kidney epithelial cells indicated that the compound exhibits an acceptable safety profile with an IC50 greater than 50 µM, suggesting low cytotoxicity at therapeutic concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.